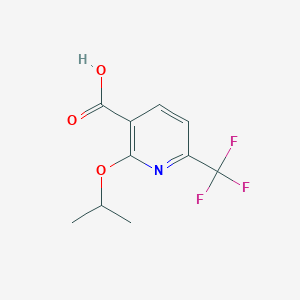![molecular formula C9H14N4O B1380312 [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1533543-04-2](/img/structure/B1380312.png)
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol” is a chemical compound with a molecular weight of 194.24 . Its IUPAC name is (1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
-
Pharmaceutical Research
- The compound is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The outcomes of using pyrrolidine derivatives in drug discovery are diverse, as these compounds can lead to a different biological profile of drug candidates .
-
Chemical Synthesis
-
Selective Androgen Receptor Modulators (SARMs)
- The compound, being a derivative of pyrrolidine, could potentially be used in the synthesis of SARMs . SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties .
- The outcomes of using pyrrolidine derivatives in the synthesis of SARMs could potentially lead to the development of drugs with fewer side effects compared to traditional anabolic agents .
-
Hinge Binder in Protein Kinases
- The amino pyrimidine part of the compound could potentially act as a hinge binder and form two hydrogen interactions with the Met149 of JNK3 . JNK3 is a protein kinase involved in a number of physiological processes.
- The outcomes of this process could potentially lead to the development of drugs targeting protein kinases .
-
Metabolic Studies
-
Protein Kinase Inhibitors
- The amino pyrimidine part of the compound could potentially act as a hinge binder and form two hydrogen interactions with the Met149 of JNK3 . JNK3 is a protein kinase involved in a number of physiological processes.
- The outcomes of this process could potentially lead to the development of drugs targeting protein kinases .
Safety And Hazards
properties
IUPAC Name |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYINCTQUTZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
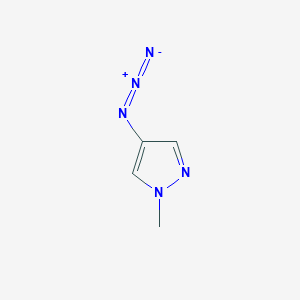
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
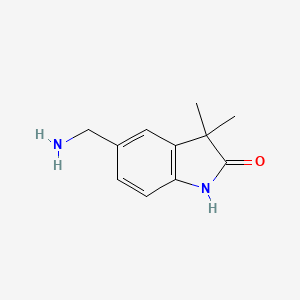
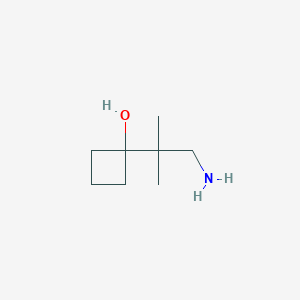
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
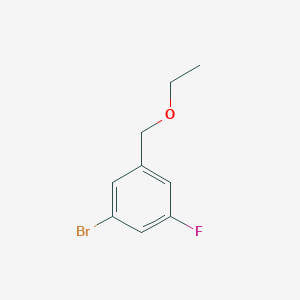

amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
